1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.04852 g/mol It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone typically involves the bromination of 1-methyl-1H-pyrrole followed by acetylation. The reaction conditions often include the use of bromine as the brominating agent and acetic anhydride for the acetylation step . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include bromine, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone:
2-Acetyl-1-methylpyrrole: Another derivative of pyrrole with different substitution patterns and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
1-(5-bromo-1-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3 |
InChI Key |
HQHUHUWTEBUYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)Br |
Origin of Product |
United States |
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